2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic nomenclature of 2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate follows International Union of Pure and Applied Chemistry conventions for complex carbohydrate derivatives. The compound possesses the molecular formula C19H21N5O9 with a molecular weight of 463.4 daltons, reflecting its substantial molecular complexity. The stereochemical designation indicates the D-configuration of the gluconic acid backbone, establishing the absolute configuration of the multiple chiral centers present in the molecule.
The stereochemical analysis reveals several critical configurational elements that define the compound's three-dimensional structure. The δ-lactone ring formation creates a six-membered cyclic structure through intramolecular cyclization between the carboxylic acid group and the hydroxyl group at the fifth carbon position. This lactone formation significantly influences the overall molecular conformation and restricts rotational freedom around specific bonds. The azido group at the second carbon position adopts an equatorial orientation relative to the gluconic acid backbone, minimizing steric interactions with adjacent functional groups.
The phenylcarbamate substituent attached through the N-hydroxy functionality introduces additional conformational complexity. The phenyl ring can adopt various orientational preferences depending on intermolecular interactions and crystal packing forces. The three acetate protecting groups at positions 3, 4, and 6 provide steric bulk and influence the overall molecular shape while also affecting the compound's solubility characteristics and chemical reactivity patterns.
The compound exhibits multiple stereogenic centers, with the D-gluconic acid backbone maintaining the natural sugar configuration. The presence of the azido group at the C-2 position creates an additional stereochemical consideration, as this substitution replaces the typical hydroxyl or amino functionality found in related glucose derivatives. The stereochemical integrity of these centers remains crucial for biological activity and molecular recognition processes.
Properties
CAS No. |
1228178-12-8 |
|---|---|
Molecular Formula |
C₁₉H₂₁N₅O₉ |
Molecular Weight |
463.4 |
Origin of Product |
United States |
Biological Activity
2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate is a synthetic compound with a complex structure that has garnered attention in biochemical research due to its potential applications in metabolic studies and as a chemical reporter. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.
- Molecular Formula : C19H21N5O9
- Molar Mass : 463.4 g/mol
- Melting Point : 58-61°C
- Solubility : Slightly soluble in DMSO and methanol
- Appearance : Solid, off-white to brownish-yellow color
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O9 |
| Molar Mass | 463.4 g/mol |
| Melting Point | 58-61°C |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
| Appearance | Solid, Off-white to Brownish-Yellow |
The compound functions primarily as a metabolic chemical reporter (MCR), enabling the visualization and identification of glycoproteins through bioorthogonal reactions. Its azide group allows for selective labeling of proteins modified by O-GlcNAc, a crucial post-translational modification involved in various cellular processes. Unlike traditional metabolic reporters, which may not discriminate between glycoprotein classes, this compound exhibits specificity in labeling intracellular O-GlcNAc modifications .
Biological Activity and Applications
- Metabolic Labeling : The azido group in the structure allows for bioorthogonal reactions that facilitate the study of glycosylation patterns in mammalian cells. This is particularly useful in understanding cellular signaling pathways and disease mechanisms related to aberrant glycosylation.
- Toxicity Studies : Research indicates that higher concentrations of 2-Azido-2-deoxy-glucose (a related compound) can induce toxicity in cells. This toxicity is attributed to the compound's interference with normal metabolic processes when present in elevated amounts .
- Proteomics Research : The compound serves as an intermediate for synthesizing other biochemical entities used in proteomics research. Its ability to tag specific proteins makes it valuable for studying protein interactions and functions within complex biological systems .
Case Studies
- Case Study 1 : A study explored the use of 2-Azido-2-deoxy-glucose as a metabolic reporter to label O-GlcNAc-modified proteins in cancer cells. The results demonstrated that the compound could successfully identify modifications that are often altered in cancerous tissues, thus providing insights into tumor biology .
- Case Study 2 : Another investigation focused on the toxicity profile of this class of compounds. It was found that while lower doses facilitated effective labeling of proteins, higher concentrations led to significant cytotoxic effects, highlighting the importance of dose optimization in experiments involving metabolic reporters .
Scientific Research Applications
Synthesis and Derivatives
The compound is primarily utilized as an intermediate in the preparation of 2-Acetamido-2-deoxy-D-gluconohydroximolactone (PUGNAc), which is a potent inhibitor of O-GlcNAc transferase. This enzyme plays a crucial role in the regulation of O-GlcNAcylation on proteins, impacting various cellular processes including signaling and transcriptional regulation .
Glycosylation Studies
The azido group in the compound allows for bioorthogonal reactions, making it a valuable tool in glycosylation studies. Researchers can utilize this compound to selectively label glycoproteins and study their interactions and modifications within cellular environments. This application is particularly significant in understanding the dynamics of glycoprotein functions and their roles in disease mechanisms .
Metabolic Chemical Reporters
The compound can act as a metabolic chemical reporter due to its structural similarity to natural sugars. It has been shown to selectively label intracellular O-GlcNAc modifications, providing insights into glycan dynamics and their implications in cellular signaling pathways . This property allows scientists to visualize and track glycan modifications in live cells.
Drug Development
As an intermediate for synthesizing PUGNAc, this compound has implications in drug development targeting O-GlcNAc transferase for various diseases, including cancer and neurodegenerative disorders. The inhibition of this enzyme can lead to altered protein glycosylation patterns that may affect cell proliferation and survival .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Substituent Effects: The phenylamino carbonyl oxy group in the target compound distinguishes it from AG931 (acetamido) and desmedipham (carbamate). This group enhances hydrophobicity (logP ~2.5 vs. AG931’s ~1.8) and may confer pesticidal activity, as seen in related agrochemicals . δ-Lactone vs. Pyranose Ring: The δ-lactone introduces strain and electrophilicity, favoring ring-opening reactions, whereas AG931’s pyranose ring is more stable for glycosylation .
Reactivity: Both the target compound and AG931 utilize azides for click chemistry, but the phenylamino group in the former allows additional functionalization (e.g., acylation or coupling reactions) . Triacetate Groups: Common in both AG931 and the target compound, these groups improve stability during synthesis but require deprotection for biological activity .
In contrast, AG931 and zanamivir derivatives focus on glycobiology and antiviral activity, respectively .
Physicochemical Properties
| Property | Target Compound | AG931 | Desmedipham |
|---|---|---|---|
| Molecular Weight | ~550 g/mol | ~420 g/mol | ~300 g/mol |
| logP (Predicted) | 2.5 | 1.8 | 3.0 |
| Solubility | Low in water, high in DMSO | Moderate in acetone | High in organic solvents |
| Thermal Stability | Stable up to 150°C | Stable up to 120°C | Stable up to 200°C |
Preparation Methods
Stereochemical Control
The configuration at C2 (azide) and C5 (lactone) must be rigorously controlled to ensure biological activity in downstream applications like PUGNAc synthesis. Using chiral auxiliaries or enantioselective catalysts during azide substitution and lactonization mitigates epimerization risks.
Q & A
Q. Structural Verification :
- NMR Spectroscopy : Confirm acetylation (δ 1.9–2.1 ppm for CH₃CO) and azide incorporation (absence of NH₂ signals).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+Na]⁺ ion at m/z 429.3) .
Basic Question: How does the azide group influence the compound’s reactivity in bioconjugation applications?
Methodological Answer:
The azide enables "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for site-specific bioconjugation:
Reaction Setup : Combine the compound with alkyne-functionalized probes (e.g., fluorophores) in a Cu(I)-TBTA catalyst system .
Optimization : Monitor reaction efficiency via HPLC to ensure >90% conversion. Adjust pH (6.5–7.5) and temperature (25–37°C) to minimize side reactions .
Validation : Use MALDI-TOF to confirm glycoconjugate formation .
Advanced Question: How can researchers resolve contradictions in reaction yields during glycosylation steps?
Methodological Answer:
Yield inconsistencies often stem from competing hydrolysis or incomplete acetylation:
Troubleshooting :
- Moisture Control : Use anhydrous solvents and molecular sieves to prevent azide hydrolysis .
- Acetylation Efficiency : Quantify free hydroxyl groups via FT-IR (peaks ~3400 cm⁻¹) pre- and post-reaction .
Design of Experiments (DoE) : Apply factorial design to optimize molar ratios (e.g., acetic anhydride:amine) and reaction time .
Byproduct Analysis : Use LC-MS to identify undesired intermediates (e.g., hydrolyzed lactone) and adjust purification protocols .
Advanced Question: What strategies enhance the compound’s stability during long-term storage?
Methodological Answer:
Degradation occurs via azide reduction or lactone ring opening:
Storage Conditions :
- Temperature : Store at –20°C in aliquots to avoid freeze-thaw cycles .
- Light Sensitivity : Use amber vials to prevent photolytic azide decomposition .
Stability Monitoring :
- Periodically analyze purity via HPLC (C18 column, acetonitrile/water gradient).
- Track azide integrity using IR (sharp peak at ~2100 cm⁻¹) .
Advanced Question: How can researchers adapt this compound for glycoarray development?
Methodological Answer:
Functionalize surfaces via controlled immobilization:
Surface Activation : Treat glass slides with alkyne-terminated silanes .
Click Chemistry : React the compound’s azide with surface-bound alkynes under Cu(I) catalysis (20–24 hr, RT) .
Quality Control :
- Fluorescence Scanning : Verify glycan density using Cy5-labeled lectins.
- XPS Analysis : Confirm nitrogen content (~400 eV binding energy for triazole rings) .
Basic Question: Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
Methodological Answer:
Chiral HPLC : Use a CHIRALPAK® column to resolve enantiomers (e.g., hexane/isopropanol mobile phase) .
Polarimetry : Measure specific rotation ([α]D²⁵) to confirm D-configuration (expected range: +40° to +60°) .
Elemental Analysis : Validate C, H, N content (±0.3% theoretical values) .
Advanced Question: How can unexpected byproducts from the δ-lactone formation be mitigated?
Methodological Answer:
Byproducts (e.g., γ-lactone or open-chain forms) arise from pH or temperature fluctuations:
Reaction Control :
- Maintain pH 4–5 using citrate buffer to favor δ-lactone cyclization .
- Use reflux conditions (60–70°C) to accelerate ring closure .
Purification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
